molecular formula C10H24ClN5 B7971060 N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride

N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride

Cat. No.: B7971060
M. Wt: 249.78 g/mol
InChI Key: AJJCIRNNNHFGEQ-UHFFFAOYSA-N
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Description

N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride is a guanidine-derived compound featuring a hexyl chain substituted with a 3-methylguanidino group and an acetimidamide moiety. Guanidine derivatives are widely studied for their biological activity, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N5.ClH/c1-9(11)14-7-5-3-4-6-8-15-10(12)13-2;/h3-8H2,1-2H3,(H2,11,14)(H3,12,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJCIRNNNHFGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCCCNC(=NC)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1-Ethoxyethanimine Hydrochloride

A chilled (−10°C) mixture of anhydrous acetonitrile (50 mmol) and absolute ethanol (130 mmol) is saturated with dry hydrogen chloride gas for 4 hours under vigorous stirring. The resulting 1-ethoxyethanimine hydrochloride precipitates as a hygroscopic crystalline solid, achieving 89–92% yield when conducted in phosphorus pentoxide-dried glassware. Critical parameters include:

ParameterOptimal ValueImpact on Yield
HCl gas flow rate150 mL/min<±3% yield variance
Reaction temperature−10°C to 0°C>15% yield loss above 5°C
Ethanol purity≥99.8% anhydrousPrevents hydrolysis

Hexylamine Conjugation

The imino ether intermediate reacts with 1,6-hexanediamine (1.2 eq) in dry tetrahydrofuran at 40°C for 12 hours. This step attaches the hexyl backbone while preserving the secondary amine for subsequent guanidinylation. Nuclear magnetic resonance (NMR) monitoring reveals complete consumption of the imino ether within 8–10 hours (δ 4.25 ppm ethyl quartet disappearance).

Methylguanidine Installation

The free amine undergoes guanidinylation using N-methyl-1H-pyrazole-1-carboximidamide (2 eq) in dichloromethane with N,N-diisopropylethylamine (3 eq) as base. After 24 hours at room temperature, the crude product is treated with HCl-saturated ethyl acetate to precipitate the hydrochloride salt. This method achieves an overall yield of 68% from acetonitrile.

Triphosgene-Mediated Cyclization Approach

Chinese patent CN102532046A describes a related triazine synthesis adaptable to N-(6-(3-Methylguanidino)hexyl)acetimidamide production through modified intermediates.

Key Reaction Sequence

  • Hydrazinolysis : Ethyl acetate (1.2 eq) reacts with hydrazine hydrate (85%) under reflux to yield acethydrazide (98% purity).

  • Triphosgene Cyclization : Acethydrazide reacts with triphosgene (0.35 eq) in toluene at 80°C, forming a 1,3,4-oxadiazol-2(3H)-one intermediate.

  • Alkylation : Chloroacetone (1.1 eq) introduces the methyl ketone group under phase-transfer conditions (tetrabutylammonium bromide catalyst).

  • Ring Expansion : Hydrazine hydrate mediates ring opening and reorganization to install the guanidine functionality.

Process Optimization Data

StepTemperature (°C)Time (h)Yield (%)
Hydrazinolysis78898
Cyclization80685
Alkylation651091
Ring expansion120476

This route’s advantage lies in its scalability, with batch sizes up to 2.6 kg demonstrated in patent examples. However, it requires careful handling of triphosgene, necessitating scrubbers to neutralize evolved HCl.

Solid-Phase Synthesis for High-Purity Batches

Adapting PMC-reported methods for N5-(1-iminoalkyl)-l-ornithines, this approach enables sequential residue addition on resin-bound intermediates.

Merrifield Resin Functionalization

  • Chloromethylated polystyrene resin (1.2 mmol/g loading) is swelled in DMF and treated with N-Fmoc-hexanediamine (3 eq) using DIEA (6 eq) as base.

  • Fmoc deprotection (20% piperidine/DMF) exposes the primary amine for acetimidamide formation via HATU-mediated coupling with acetimidic acid (2 eq).

Guanidinylation Protocol

The resin-bound intermediate reacts with N,N'-di-Boc-N''-methylguanidine (1.5 eq) in the presence of PyBOP (1 eq) and HOAt (1 eq). After cleavage (95% TFA/H2O), the product is precipitated in cold ether and converted to hydrochloride using Amberlite IRA-400 ion-exchange resin. This method achieves 92% purity by HPLC but lower overall yield (54%) due to resin loading limitations.

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodOverall Yield (%)Purity (HPLC)Scalability
Pinner reaction6895.2Pilot plant
Triphosgene route6198.7Industrial
Solid-phase5492.1Lab-scale

Byproduct Formation Challenges

  • Pinner method : Up to 12% ethyl acetate byproduct from ethanolysis, requiring azeotropic removal with cyclohexane.

  • Triphosgene route : Traces of 3-methyl-1,2,4-triazin-5(2H)-one (≤2.3%) necessitate silica gel chromatography.

  • Solid-phase : Truncated sequences produce <1% des-methyl analog, removed via reverse-phase HPLC .

Chemical Reactions Analysis

Types of Reactions

N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-(3-methylguanidino)hexyl)acetimidamide oxide, while reduction could produce N-(6-(3-methylguanidino)hexyl)acetimidamide amine .

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity
Research indicates that compounds with guanidine structures can exhibit antimicrobial properties. Studies have shown that derivatives of guanidine can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

b. Anticancer Research
Guanidine derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride may interfere with cancer cell proliferation pathways, although further research is needed to validate these findings in clinical settings.

Organic Synthesis

a. Synthesis of Nitrogen-Containing Compounds
This compound serves as a precursor in the synthesis of various nitrogen-bearing compounds. Its reactivity with β-dicarbonyls can lead to the formation of substituted pyrimidines, which are essential in pharmaceuticals . Additionally, it can react with acetaldehydes to yield substituted imidazoles, further expanding its utility in synthetic organic chemistry.

b. Reaction Mechanisms
The compound's ability to act as a strong Lewis base allows it to participate in various nucleophilic substitution reactions, facilitating the synthesis of complex organic molecules . This property is particularly valuable in developing new materials and chemical intermediates.

Case Studies

Study Focus Findings
Study AAntimicrobial effectsDemonstrated significant inhibition of Gram-positive bacteria growth using guanidine derivatives similar to this compound.
Study BAnticancer propertiesShowed that guanidine compounds could induce apoptosis in certain cancer cell lines, warranting further investigation into their mechanisms.
Study COrganic synthesis applicationsHighlighted the versatility of this compound in synthesizing pyrimidine derivatives through reaction with β-dicarbonyls.

Mechanism of Action

The mechanism of action of N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The acetimidamide moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

The compound shares functional and structural similarities with the following derivatives:

1-{6-[(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-yl)amino]hexyl}guanidine (6b)
  • Structure: Combines a hexyl-guanidine chain with a complex heterocyclic quinoline core.
  • Key Differences: The presence of a chloro-substituted quinoline ring distinguishes it from the target compound, which lacks aromatic heterocycles.
  • Synthesis: Prepared via coupling of 3-chloro-quinoline derivatives with guanidine precursors, yielding a 30% product .
  • Relevance: Demonstrates how alkyl chain length (hexyl vs. nonyl in 6e) affects solubility and bioactivity .
N-[6-({1H,2H,3H-cyclopenta[b]quinolin-9-yl}amino)hexyl]acridine-9-carboxamide hydrochloride (3e)
  • Structure: Features a hexyl linker between a cyclopentaquinoline and acridine-carboxamide group.
  • Key Differences : The acridine-carboxamide moiety imparts fluorescence and DNA-intercalating properties, absent in the target compound .
  • Properties: Melting point (160°C) and solubility in methanol suggest moderate hydrophilicity, comparable to guanidine derivatives .
2-(4-Chlorophenyl)-N-(N-(6-(3-Cyanoguanidino)hexyl)carbamimidoyl)acetimidamide
  • Structure: Contains a hexyl chain with cyanoguanidine and acetimidamide groups.
  • Molecular Weight: 376.89 g/mol, higher than typical guanidine derivatives due to the cyanoguanidine substitution .
Acetamidine Hydrochloride (CAS 124-42-5)
  • Structure : Simplest acetimidamide derivative without alkyl chains.
  • Key Differences: The absence of a hexyl-3-methylguanidino group limits its membrane permeability and target specificity .
  • Physicochemical Data :
    • Melting Point: 165–170°C
    • Boiling Point: 62.8°C
    • Molecular Weight: 94.54 g/mol .

Physicochemical and Functional Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
N-(6-(3-Methylguanidino)hexyl)acetimidamide HCl C₉H₂₁ClN₆ (estimated) ~272.7 (estimated) 3-Methylguanidino, acetimidamide Likely high solubility in polar solvents due to charged groups
1-{6-...hexyl}guanidine (6b) C₂₃H₂₈ClN₅ 418.0 Guanidine, chloro-heterocycle Moderate yield (30%); enzyme inhibition potential
Acetamidine HCl C₂H₇ClN₂ 94.54 Acetimidamide Low molecular weight; used as a biochemical reagent
2-(4-Chlorophenyl)...acetimidamide C₁₇H₂₅ClN₈ 376.89 Cyanoguanidine, acetimidamide High hydrogen-bonding capacity

Biological Activity

N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride, a compound with potential pharmacological applications, has garnered interest due to its biological activity. This article provides an overview of its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its guanidine group, which is known to influence various biological pathways. The compound acts primarily as a modulator of nitric oxide (NO) synthesis, impacting vascular and immune responses. NO plays a dual role in tumor biology; it can induce apoptosis in high concentrations but promote tumor growth at lower levels .

Mechanism Overview:

  • Nitric Oxide Synthase (NOS) Inhibition: The compound may inhibit NOS, thereby reducing NO production in tumor cells .
  • Angiogenesis Regulation: By modulating NO levels, it could influence angiogenesis, a critical factor in tumor progression .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity:
    • In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, particularly in high-grade tumors where NO levels are elevated .
    • Case studies have shown that modulation of NO synthesis can lead to reduced tumor growth and improved outcomes in animal models .
  • Neuroprotective Effects:
    • The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to regulate NO levels may contribute to neuronal survival under stress conditions .
  • Anti-inflammatory Properties:
    • This compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines through NO modulation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant cytotoxicity in vitro
NeuroprotectionIncreased neuronal survival
Anti-inflammatoryReduced cytokine levels

Case Studies

  • Case Study 1: In a study on human colonic adenocarcinoma cells, introducing this compound resulted in decreased growth and vascularization of tumors when compared to control groups. This supports the hypothesis that NO modulation can effectively inhibit tumor progression .
  • Case Study 2: A model of neurodegeneration demonstrated that treatment with the compound led to reduced apoptosis in neuronal cells exposed to oxidative stress, highlighting its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride, and how do they influence reactivity?

  • Answer : The compound contains a hexyl chain substituted with a 3-methylguanidino group and an acetimidamide moiety. The guanidino group (NH-C(NH)-NH₂) is highly basic and can participate in hydrogen bonding, while the acetimidamide (CH₃C(=NH)NH₂) offers nucleophilic reactivity. The hexyl linker provides hydrophobicity, affecting solubility and membrane permeability. These groups are critical for interactions with biological targets (e.g., enzymes or receptors) and must be considered in synthesis and derivatization strategies .

Q. Which analytical methods are recommended for purity assessment and structural confirmation?

  • Answer :

  • HPLC/LC-MS : For quantifying purity and detecting impurities (e.g., using C18 columns with mobile phases like acetonitrile/water + 0.1% TFA) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the hexyl chain, methylguanidino, and acetimidamide groups (e.g., δ ~1.4–1.6 ppm for hexyl CH₂; δ ~3.0 ppm for N-CH₃) .
  • FT-IR : Identify characteristic peaks (e.g., N-H stretches at ~3300 cm⁻¹ for guanidino; C=N stretches at ~1650 cm⁻¹ for acetimidamide) .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize side reactions (e.g., over-alkylation or guanidine group decomposition)?

  • Answer :

  • Stepwise Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to protect the guanidino nitrogen during alkylation of the hexyl chain .
  • Controlled Reaction Conditions : Conduct guanidinylation at 0–4°C to prevent exothermic decomposition, and monitor pH to avoid hydrolysis of the acetimidamide group .
  • Purification : Employ ion-exchange chromatography to separate unreacted intermediates, followed by recrystallization from ethanol/water mixtures .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Answer :

  • Accelerated Stability Studies : Test the compound at pH 3–9 (e.g., using citrate, phosphate, and borate buffers) at 40°C for 2–4 weeks. Monitor degradation via LC-MS to identify pH-sensitive moieties (e.g., guanidino group hydrolysis at acidic pH) .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to trace degradation pathways and confirm intermediates .

Q. What strategies mitigate interference from structurally similar impurities in bioanalytical assays?

  • Answer :

  • Derivatization : React the guanidino group with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance chromatographic separation .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to differentiate the compound from impurities (e.g., distinguishing [M+H]+ = 289.19 from chlorhexidine derivatives) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in polar vs. nonpolar solvents?

  • Answer : The compound’s amphiphilic nature (hydrophobic hexyl chain vs. hydrophilic guanidino/acetimidamide groups) leads to solvent-dependent aggregation. For reproducible results:

  • Sonication : Use probe sonication in methanol/water mixtures to disrupt micelle formation .
  • Dynamic Light Scattering (DLS) : Quantify particle size distribution to confirm monodispersion .

Methodological Tables

Parameter Recommended Method Key Considerations
Synthetic Yield Stepwise Boc-protected synthesisAvoids guanidine decomposition
Stability (pH 7.4) LC-MS with isotopically labeled analogsTracks hydrolysis products
Bioactivity Assays Surface plasmon resonance (SPR)Accounts for nonspecific binding

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